

Application Notes: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using hAChE-IN-2

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. hAChE-IN-2 is a potent inhibitor of human acetylcholinesterase (hAChE) and also exhibits activity against tau-oligomerization, making it a compound of interest for neurodegenerative disease research.[1] This document provides a detailed protocol for determining the in vitro inhibitory activity of hAChE-IN-2 against AChE using a colorimetric assay based on the Ellman method.

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the method developed by Ellman and colleagues. The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[2] The rate of TNB production is proportional to AChE activity. In the presence of an inhibitor like **hAChE-IN-2**, the rate of the reaction decreases, and the percentage of inhibition can be calculated by comparing the reaction rates with and without the inhibitor.

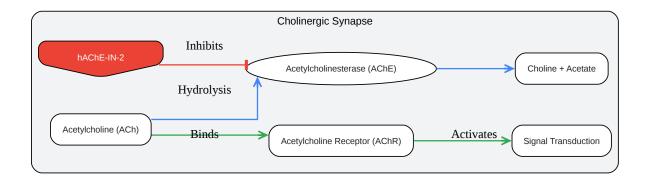


Quantitative Data for hAChE-IN-2

The following table summarizes the in vitro inhibitory activity of **hAChE-IN-2**.

Compound	Target	IC50 Value
hAChE-IN-2	Human Acetylcholinesterase (hAChE)	0.71 μM[<mark>1</mark>]
hAChE-IN-2	Tau-oligomerization	EC50 = 2.21 μM[1]

Signaling Pathway



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Caption: Mechanism of acetylcholinesterase inhibition by **hAChE-IN-2** in a cholinergic synapse.

Experimental Protocol

This protocol is adapted from the Ellman method for a 96-well plate format.

Materials and Reagents

- hAChE-IN-2 (Cat. No.: HY-149237 or equivalent)
- Human recombinant Acetylcholinesterase (AChE)



- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (0.1 M, pH 8.0)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm
- Donepezil or galantamine (as a positive control)

Preparation of Solutions

- Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
- DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
- ATCI Solution (14 mM): Dissolve 40.4 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh before use.
- AChE Enzyme Solution (1 U/mL): Prepare a 1 U/mL solution of AChE in phosphate buffer.
 The exact concentration may need to be optimized based on the specific activity of the enzyme lot.
- hAChE-IN-2 Stock Solution (10 mM): Dissolve hAChE-IN-2 in DMSO to a final concentration of 10 mM.
- Working Solutions of hAChE-IN-2: Prepare serial dilutions of the hAChE-IN-2 stock solution in phosphate buffer to achieve a range of desired concentrations for IC50 determination (e.g., 0.01, 0.1, 1, 10, 100 μM). Ensure the final DMSO concentration in the assay well is less than 1%.

Assay Procedure



Assay Plate Setup:

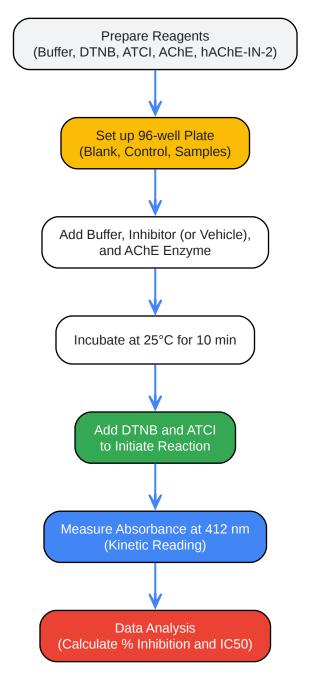
- Blank: 140 μL Phosphate Buffer, 10 μL Phosphate Buffer, 10 μL Phosphate Buffer, 10 μL
 ATCI Solution.
- Control (100% Activity): 140 μL Phosphate Buffer, 10 μL Phosphate Buffer (or vehicle), 10 μL AChE Solution.
- Test Sample: 140 μL Phosphate Buffer, 10 μL hAChE-IN-2 working solution, 10 μL AChE Solution.
- \circ Positive Control: 140 μ L Phosphate Buffer, 10 μ L positive control working solution, 10 μ L AChE Solution.
- Incubation: To the designated wells of the 96-well plate, add 140 μL of phosphate buffer, 10 μL of the test compound (hAChE-IN-2) or vehicle, and 10 μL of the AChE enzyme solution.
 Mix gently and incubate the plate at 25°C for 10 minutes.
- Reaction Initiation: Following the incubation, add 10 μ L of the DTNB solution to each well. Initiate the enzymatic reaction by adding 10 μ L of the ATCI solution to all wells.
- Measurement: Immediately measure the absorbance at 412 nm using a microplate reader.
 Take kinetic readings every 60 seconds for 10-15 minutes.

• Data Analysis:

- Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).
- Calculate the percentage of inhibition for each concentration of hAChE-IN-2 using the following formula: % Inhibition = [(V control V sample) / V control] x 100 Where:
 - V_control is the reaction rate of the control (100% activity).
 - V_sample is the reaction rate in the presence of hAChE-IN-2.
- Plot the percentage of inhibition against the logarithm of the hAChE-IN-2 concentration and determine the IC50 value using non-linear regression analysis.



Experimental Workflow



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Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of **hAChE-IN-2** as an acetylcholinesterase inhibitor. The detailed methodology and data presentation are



intended to facilitate the adoption of this assay in research and drug development settings for the characterization of potential therapeutic agents targeting the cholinergic system.

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References

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